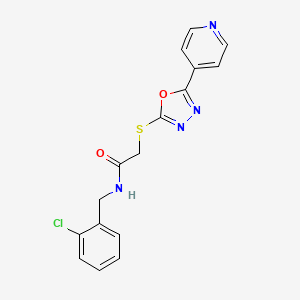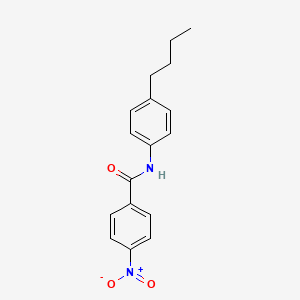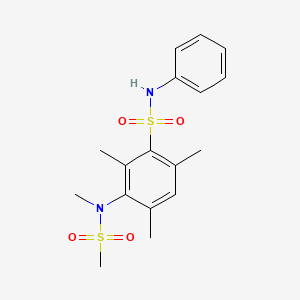![molecular formula C18H14ClF3N2O3S2 B2862623 5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-(3-methoxyphenyl)thiophene-2-sulfonamide CAS No. 306976-59-0](/img/structure/B2862623.png)
5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-(3-methoxyphenyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-(3-methoxyphenyl)thiophene-2-sulfonamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its intermediates are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives, such as the compound , is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .Molecular Structure Analysis
The molecular structure of the compound is characterized by the presence of a fluorine atom and a pyridine in their structure . This combination is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Aplicaciones Científicas De Investigación
Ocular Hypotensive Activity
A study by Prugh et al. (1991) focused on a series of sulfonamides, including compounds structurally related to the chemical , for their ocular hypotensive activity, which is relevant in glaucoma treatment. These compounds were designed to inhibit carbonic anhydrase and improve water solubility, aiming to reduce pigment binding in the iris (Prugh et al., 1991).
Cyclisation Catalyst
Haskins and Knight (2002) demonstrated the use of similar sulfonamides as catalysts for inducing cyclisation reactions. These reactions are significant in the formation of pyrrolidines and other polycyclic systems, showcasing the versatility of sulfonamides in chemical synthesis (Haskins & Knight, 2002).
Antimicrobial Activity
El‐Emary, Al-muaikel, and Moustafa (2002) explored the synthesis of new heterocycles based on a similar sulfonamide structure, exhibiting notable antimicrobial activity. This research underscores the potential of such compounds in developing new antibacterial agents (El‐Emary et al., 2002).
Nucleophilic Cyclizations
Nadano et al. (2006) studied the nucleophilic cyclizations of related sulfonamides, leading to the formation of pyrrolidines with potential applications in medicinal chemistry. This research highlights the compound's utility in synthesizing various organic structures (Nadano et al., 2006).
Herbicidal Activity
Moran (2003) investigated substituted sulfonamide compounds for their herbicidal properties. This study points towards the potential use of such chemicals in agriculture for controlling unwanted vegetation (Moran, 2003).
Production of Antibodies to Pesticides
Ten Hoeve et al. (1997) synthesized reagents based on a similar sulfonamide structure for creating haptens that are instrumental in producing antibodies against organophosphate pesticides. This research is crucial for developing diagnostic and therapeutic tools against pesticide exposure (Ten Hoeve et al., 1997).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the agrochemical and pharmaceutical industries . They are thought to interact with a variety of biological targets, contributing to their broad range of applications .
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to have significant impacts on various biochemical processes .
Result of Action
Compounds with similar structures have been found to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]-N-(3-methoxyphenyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N2O3S2/c1-27-13-4-2-3-12(8-13)24-29(25,26)17-6-5-14(28-17)9-16-15(19)7-11(10-23-16)18(20,21)22/h2-8,10,24H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTZCVNLVLSUTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NS(=O)(=O)C2=CC=C(S2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}thiophene-3-carboxamide](/img/structure/B2862542.png)


![1-(4-Tert-butylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone](/img/structure/B2862546.png)

![Methyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2862550.png)


![N-[5-Methyl-2-(oxan-4-yl)pyrazol-3-yl]prop-2-enamide](/img/structure/B2862556.png)
![4-butoxy-N-{2-[(6-phenylpyridazin-3-yl)oxy]ethyl}benzamide](/img/structure/B2862557.png)


![1-[4,5-Dimethyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2862561.png)
